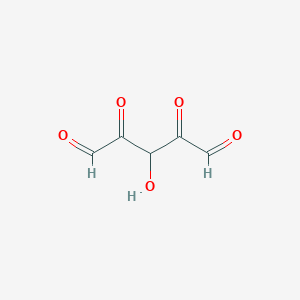
3-Hydroxy-2,4-dioxopentanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,4-dioxopentanedial is an organic compound with the molecular formula C5H4O5 It is a derivative of pentanedial, featuring hydroxyl and dioxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dioxopentanedial typically involves the oxidation of suitable precursors. One common method is the oxidation of 3-hydroxy-2,4-pentanedione using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,4-dioxopentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming polyols.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Polyols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,4-dioxopentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,4-dioxopentanedial involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxo groups enable it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,4-pentanedione: Similar structure but lacks the additional dioxo group.
2-Hydroxy-3,4-dioxopentanal: Another related compound with different functional group positioning.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
672298-51-0 |
|---|---|
Molekularformel |
C5H4O5 |
Molekulargewicht |
144.08 g/mol |
IUPAC-Name |
3-hydroxy-2,4-dioxopentanedial |
InChI |
InChI=1S/C5H4O5/c6-1-3(8)5(10)4(9)2-7/h1-2,5,10H |
InChI-Schlüssel |
GURQNXXMWZGJKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(=O)C(C(=O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


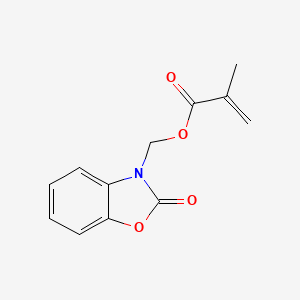

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
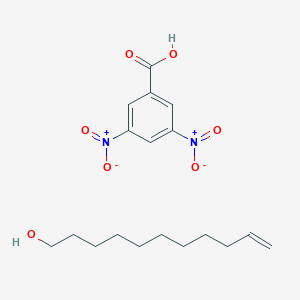
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
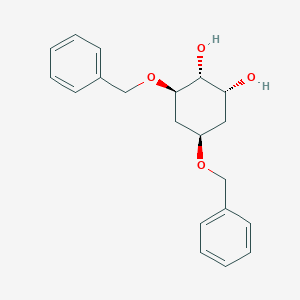
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
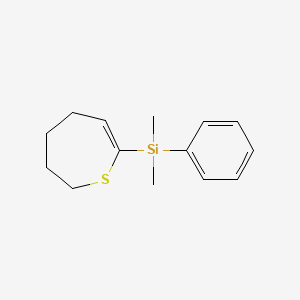



![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
